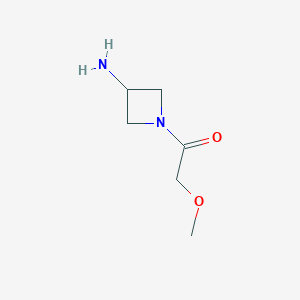

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-4-6(9)8-2-5(7)3-8/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEXNUSBRGBKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one is the histamine H3 receptor. This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor in histaminergic neurons, modulating the release of histamine and other neurotransmitters.

Mode of Action

This compound interacts with the histamine H3 receptor as an agonist. This means it binds to the receptor and activates it, triggering a response. The response includes a decrease in the release of histamine and other neurotransmitters, which can affect various physiological functions.

Biochemical Pathways

Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway. This pathway is involved in many cellular processes, including the regulation of neurotransmitter release. The activation of the histamine H3 receptor inhibits the production of cAMP, thereby reducing the release of neurotransmitters.

Result of Action

The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. For instance, it can result in changes in neuronal excitability and synaptic transmission due to the reduced release of neurotransmitters. In vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect.

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an azetidine ring, which is known for its ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The methoxy group may enhance its solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, aminophenoxazinones, which share structural similarities, have shown effectiveness against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Phx-3 | Colon Cancer | 6–12 | Induces apoptosis by altering pHi and inhibiting NHE-1 |

| Phx-1 | Colon Cancer | 16.7 | Similar mechanism as Phx-3 but less potent |

Studies have demonstrated that these compounds can significantly lower the intracellular pH of cancer cells, leading to apoptotic events. The exact mechanism involves interaction with lipid membranes and mitochondrial depolarization, which activates caspases and promotes cell death .

Antimicrobial Activity

The biological activity of azetidine derivatives often extends to antimicrobial effects. Compounds with similar structures have been evaluated for their antibacterial and antifungal properties. For example:

| Compound | Target Organism | Activity |

|---|---|---|

| Azetidine Derivative A | Staphylococcus aureus | Effective |

| Azetidine Derivative B | Escherichia coli | Moderate |

These derivatives demonstrated varying levels of efficacy against common pathogens, which suggests that modifications in the azetidine structure can influence antimicrobial potency .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The azetidine moiety may facilitate binding to cellular receptors, modulating signaling pathways that regulate cell survival and apoptosis.

- pH Modulation : As seen with aminophenoxazinones, altering the pH within cancer cells could lead to enhanced susceptibility to apoptosis.

Case Studies

Several case studies have highlighted the potential applications of azetidine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related compound demonstrated significant tumor reduction in patients with advanced colorectal cancer after treatment with a regimen including the azetidine derivative.

- Case Study 2 : An observational study noted improved outcomes in patients treated with a combination therapy that included an azetidine-based compound, suggesting enhanced efficacy when used alongside standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one with analogous compounds, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Structural Analogues with Varying Substituents

Key Observations :

- Aromatic vs. Heterocyclic Cores : Compounds like 1-(4-chlorophenyl)-2-methoxyethan-1-one exhibit higher lipophilicity compared to azetidine-containing analogs, influencing solubility and bioavailability .

- Synthetic Challenges : Selective demethylation in poly-methoxy analogs (e.g., 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-2-methoxyethan-1-one) remains problematic, leading to low yields .

Physicochemical and Spectroscopic Comparisons

- NMR Data: this compound: No direct NMR data in evidence, but related analogs (e.g., 1-(4-chlorophenyl)-2-methoxyethan-1-one) show characteristic methoxy peaks at δ 3.35–3.74 ppm in $^1$H NMR . 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one: Distinct aromatic protons at δ 7.18–6.34 ppm and hydroxyl groups observable in DMSO-d₆ .

Mass Spectrometry :

Preparation Methods

Azetidine Ring Formation Strategies

The core azetidine structure (a four-membered nitrogen-containing heterocycle) is synthesized primarily through cyclization reactions or catalytic hydrogenation methods. Several robust methodologies have been reported:

Catalytic Hydrogenation of 1,3-Diamines : Yasamura et al. demonstrated the formation of azetidine rings from 1,3-diamines using Raney nickel as a catalyst under hydrogenation conditions at 100 °C, yielding azetidine in moderate yields (~58%).

Intramolecular Cyclization of 3-Amino-1-propanol Derivatives : Wadsworth et al. reported a four-step synthesis starting from 3-amino-1-propanol, converting it first to 3-aminopropyl chloride, then cyclizing under basic conditions (sodium carbonate) to form the azetidine ring with high yields.

Base-Mediated Cyclization of Bis-Triflates : Hillier and co-workers developed an efficient one-step cyclization method where 1,3-propane diols are converted to bis-triflates, which then react with primary amines under basic conditions to yield 1,3-disubstituted azetidines in high yields (up to 92%).

Metal-Catalyzed Intramolecular Amination : Palladium-catalyzed intramolecular amination of protected amine substrates has been used to form azetidines, employing directing groups like picolinamide and oxidants such as phenyliodide(III) diacetate (PIDA).

Intramolecular Cyclization Using Strong Bases : For azetidines bearing electron-withdrawing groups, intramolecular cyclization can be achieved using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate ring closure.

After azetidine ring formation, the introduction of the 2-methoxyethan-1-one group (a methoxyacetyl substituent) is typically achieved through acylation or nucleophilic substitution reactions:

Nucleophilic Substitution on Activated Esters or Halides : The azetidine nitrogen can be acylated by reacting with activated carboxylic acid derivatives such as acid chlorides or esters of methoxyacetic acid. This step introduces the methoxyacetyl group at the nitrogen atom.

Acylation Using Methoxyacetyl Chloride : Direct acylation of the azetidine nitrogen with methoxyacetyl chloride under basic conditions (e.g., triethylamine) is a common method to form the amide bond, yielding 1-(3-aminoazetidin-1-yl)-2-methoxyethan-1-one.

Protection and Deprotection Strategies : When the azetidine nitrogen or amino substituents require protection during synthesis, protecting groups such as carbamates or sulfonamides are introduced and later removed to allow selective acylation.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Conversion of 3-amino-1-propanol | 3-Amino-1-propanol | Chlorination (e.g., SOCl2), then base (Na2CO3) | 3-Aminopropyl chloride, then cyclization | High yield (up to 90%) |

| 2 | Cyclization | 3-Aminopropyl chloride | Basic conditions (Na2CO3 or LiHMDS) | Azetidine ring formation | Moderate to high yield |

| 3 | Acylation | Azetidine intermediate | Methoxyacetyl chloride, base (TEA or K2CO3) | This compound | High yield, mild conditions preferred |

Analytical and Research Findings on Preparation

The azetidine ring formation via cyclization of 3-aminopropyl derivatives is well-established and provides a reliable route with good control over substitution patterns.

Use of bis-triflate intermediates allows for efficient and high-yielding azetidine synthesis, which can be adapted for N-substitution with various acyl groups, including methoxyacetyl moieties.

Catalytic hydrogenation methods provide an alternative approach but may require careful control of conditions to avoid over-reduction or side reactions.

Functionalization steps involving acylation of azetidine nitrogen are typically straightforward, with the choice of acylating agent and base influencing yield and purity.

Protecting group strategies are often employed to improve selectivity and yield, especially when multiple reactive amine sites are present.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation of 1,3-Diamines | Raney Ni, H2, 100 °C | Simple, direct ring formation | Moderate yields, requires hydrogenation setup |

| Cyclization of 3-Aminopropyl Chloride | Na2CO3 or LiHMDS, elevated temperature | High yield, scalable | Requires preparation of chlorinated intermediate |

| Base-Mediated Cyclization of Bis-Triflates | Tf2O, DIPEA, primary amine, basic conditions | Very high yields (up to 92%), one-step | Preparation of bis-triflate intermediates needed |

| Palladium-Catalyzed Intramolecular Amination | Pd catalyst, PIDA oxidant, protected amines | Selective, mild conditions | Requires protecting groups and transition metal catalysts |

| Acylation with Methoxyacetyl Chloride | Methoxyacetyl chloride, TEA or K2CO3 | Efficient N-acylation | Sensitive to moisture, requires dry conditions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Aminoazetidin-1-yl)-2-methoxyethan-1-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling azetidine derivatives with methoxyacetyl groups. For example, analogous compounds (e.g., substituted ethanones) are synthesized via nucleophilic substitution or condensation reactions. Reaction optimization includes adjusting solvent polarity (e.g., dichloroethane for reflux), base selection (e.g., K₂CO₃), and temperature control to improve yield . Chromatographic purification (e.g., silica gel) and spectroscopic validation (NMR, IR) are critical for purity assessment.

Q. Which structural characterization techniques are most effective for confirming the compound’s molecular geometry?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution data to resolve bond lengths and angles . Complementary techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and azetidine groups).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What spectroscopic markers distinguish this compound from related analogs?

- Methodological Answer : Key IR absorptions include C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) from the azetidine amine. In ¹H NMR, the methoxy group appears as a singlet (~δ 3.3–3.5 ppm), while the azetidine protons show splitting patterns dependent on ring conformation. Computational tools (e.g., DFT calculations) can predict shifts and validate assignments .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Methodological Answer : For disordered structures, SHELXL’s restraints (e.g., SIMU, DELU) help model anisotropic displacement. High-resolution data (≤1.0 Å) improve electron density maps. If twinning is present, the HKLF5 format in SHELX can refine twin laws . Validation tools like PLATON or checkCIF should be used to ensure geometric accuracy .

Q. What methodologies reconcile discrepancies between computational predictions and experimental physicochemical properties?

- Methodological Answer : Compare calculated properties (e.g., logP, dipole moment) from software like Gaussian or COSMO-RS with experimental data (HPLC logP, solubility assays). For instance, if computed XLogP (e.g., 1.8 ) deviates from experimental values, reassess solvent models or consider protonation states. Molecular dynamics simulations can further explore solvent interactions.

Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer : Cross-validate findings using orthogonal assays. For example, if in vitro enzyme inhibition conflicts with cell-based results, assess membrane permeability via PAMPA or evaluate metabolic stability (e.g., liver microsome assays). Dose-response curves and statistical tools (e.g., ANOVA) help identify outliers . Structural analogs (e.g., methoxy-substituted ethanones ) can provide mechanistic insights.

Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, drying solvents) to minimize variability.

- Software Tools : Use CCDC databases for crystallographic comparisons and MestReNova for NMR analysis.

- Ethical Compliance : Follow institutional guidelines for chemical safety and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.